molecular formula C20H19N5O4S B2604190 4-(2,5-dioxopyrrolidin-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034560-67-1

4-(2,5-dioxopyrrolidin-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2604190
CAS No.: 2034560-67-1
M. Wt: 425.46
InChI Key: HVOULBICEZRTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position. The N-alkyl chain includes a phenyl group and a 2H-1,2,3-triazol-2-yl moiety, conferring unique electronic and steric properties. Structural characterization of such compounds often relies on crystallographic tools like SHELXL for refinement and WinGX for data processing .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c26-19-10-11-20(27)25(19)16-6-8-17(9-7-16)30(28,29)23-18(14-24-21-12-13-22-24)15-4-2-1-3-5-15/h1-9,12-13,18,23H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOULBICEZRTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a hybrid molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates a pyrrolidine ring with triazole and benzenesulfonamide moieties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the anticonvulsant and antinociceptive activities of related compounds derived from the 2,5-dioxopyrrolidin framework. For instance, a series of hybrid pyrrolidine derivatives demonstrated significant protective effects in various mouse models:

  • Maximal Electroshock (MES) Test : Compounds showed effective seizure protection with an ED50 of 23.7 mg/kg.
  • Pentylenetetrazole-Induced Seizures : The lead compound exhibited an ED50 of 22.4 mg/kg.
  • Formalin-Induced Tonic Pain : Notable efficacy was observed, indicating potential use in pain management .

These activities are believed to be mediated through multiple mechanisms, including inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor.

Positive Allosteric Modulation

Another significant aspect of biological activity is the role of this compound as a positive allosteric modulator for metabotropic glutamate receptor 4 (mGluR4). A study reported that derivatives with the pyrrolidin structure exhibited improved pharmacokinetic properties and brain exposure in rodent models, enhancing their potential for treating neurodegenerative diseases like Parkinson's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Modulation : As a positive allosteric modulator, it enhances receptor activity without directly activating them.
  • Ion Channel Interaction : The inhibition of sodium and calcium channels contributes to its anticonvulsant effects.
  • TRPV1 Antagonism : This mechanism is particularly relevant for its antinociceptive properties.

Case Study: Anticonvulsant Activity

In a comparative study involving various pyrrolidine derivatives, one compound (referred to as compound 22) demonstrated superior efficacy in both anticonvulsant and antinociceptive tests. The results indicated that modifications to the pyrrolidine structure could significantly affect biological activity:

CompoundED50 MES (mg/kg)ED50 PTZ (mg/kg)Antinociceptive Efficacy
Compound 2223.722.4High
Compound A30.035.0Moderate
Compound B25.040.0Low

This table illustrates the varying degrees of efficacy among different derivatives, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 4-(2,5-dioxopyrrolidin-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide exhibit antimicrobial properties. For instance, derivatives of the triazole moiety are known to possess antifungal activity against various pathogens. The incorporation of the dioxopyrrolidine structure enhances the bioactivity of these compounds by improving their solubility and stability in biological systems .

Anti-Cancer Potential

Studies have shown that compounds containing the triazole ring can inhibit cancer cell proliferation. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells, demonstrating promising results in preclinical models. Its mechanism involves the modulation of signaling pathways associated with cell survival and death .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may exhibit neuroprotective effects in models of epilepsy and neurodegeneration. The dioxopyrrolidine component is thought to contribute to these effects by interacting with neurotransmitter systems .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives, including those structurally similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, supporting the compound's potential as an antimicrobial agent .

Investigation into Anti-Cancer Activity

In vitro studies have been conducted to assess the anti-cancer properties of this compound. The results indicated a dose-dependent reduction in cell viability for various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analyses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example 53, )

  • Structural Differences :
    • The sulfonamide group is retained, but the dioxopyrrolidin is replaced with a pyrazolo[3,4-d]pyrimidin-3-yl substituent.
    • The N-alkyl chain incorporates a chromen-4-one fluorinated aromatic system, contrasting with the simpler phenyl-triazole chain in the target compound.
  • Functional Implications :
    • The fluorinated chromen-4-one moiety likely enhances lipophilicity and binding affinity to hydrophobic targets (e.g., kinases or receptors).
    • The pyrazolo-pyrimidine group may engage in π-π stacking, absent in the triazole-containing target compound.

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide ()

  • Structural Differences :
    • Replaces the benzenesulfonamide with a benzamide group.
    • The triazole-phenyl chain is substituted with a benzothiazole ring system containing ethyl and fluoro groups.
  • Functional Implications :
    • The benzothiazole ring may confer fluorescence properties or metal-chelating ability, unlike the triazole group.
    • The dioxopyrrolidin group is retained, suggesting shared stability or reactivity profiles.

Data Table: Key Properties of Compared Compounds

Property Target Compound Patent Example 53 () Benzamide Analog ()
Molecular Formula C₂₀H₁₉N₅O₄S (calculated) C₂₉H₂₂F₂N₆O₄S C₁₉H₁₅F₂N₃O₃S (from synonyms)
Molecular Weight 425.46 g/mol 588.1 g/mol (M⁺+1 = 589.1) 403.40 g/mol (calculated)
Key Functional Groups Dioxopyrrolidin, benzenesulfonamide, triazole Pyrazolo-pyrimidine, chromen-4-one, fluorophenyl Dioxopyrrolidin, benzothiazole, benzamide
Synthetic Route Likely involves sulfonamide coupling and triazole formation Suzuki-Miyaura coupling Amide coupling and heterocyclic ring formation
Potential Applications Drug discovery (kinase inhibitors, enzyme modulators) Anticancer agents (fluorinated chromen derivatives) Fluorescent probes or metalloenzyme inhibitors

Research Findings and Implications

  • Crystallography : The target compound’s structure could be refined using SHELXL, as demonstrated for analogous sulfonamides .
  • Bioactivity : The triazole group in the target compound may mimic adenine in kinase binding pockets, while the dioxopyrrolidin could improve solubility compared to Patent Example 53’s lipophilic chromen system .
  • Thermal Stability : The melting point of Patent Example 53 (175–178°C) suggests higher thermal stability than the benzamide analog, which lacks a sulfonamide group .

Q & A

Basic: How can I optimize the synthesis of this compound to improve yield and purity?

Answer:
Key parameters include solvent selection (e.g., absolute ethanol or DMF), reaction time (4–6 hours for reflux), and acid catalysis (e.g., glacial acetic acid) to facilitate condensation or sulfonamide formation . For intermediates like the triazole or pyrrolidine moieties, recrystallization from ethanol-DMF mixtures (1:1) enhances purity . Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps .

Basic: What analytical methods are recommended for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy (1H/13C): Assign peaks to the pyrrolidine dione (δ 2.5–3.5 ppm for protons adjacent to carbonyl groups) and triazole (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C21H20N4O3S) and isotopic patterns .
  • HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95% by area under the curve) .

Advanced: How can I resolve contradictions in reported biological activity data for this compound?

Answer:

  • Control reaction conditions : Variations in solvent polarity (e.g., DMF vs. dichloromethane) may alter conformational stability, impacting binding to targets like kinases or GPCRs .
  • Dose-response standardization : Use a randomized block design with split-split plots to account for biological variability (e.g., cell line heterogeneity or enzymatic batch differences) .
  • Functional group analysis : Compare analogs (e.g., pyrazole vs. triazole substitutions) to isolate activity-contributing moieties .

Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace the triazole with isoxazole or pyrazole to evaluate changes in hydrogen bonding or π-π stacking .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -NO2) to the phenyl ring to assess impact on sulfonamide acidity and target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like carbonic anhydrase or HSP90 .

Basic: What experimental design considerations are critical for in vitro or in vivo studies?

Answer:

  • Randomized block designs : Account for variables like cell passage number or animal age by partitioning experiments into blocks .
  • Positive/negative controls : Include benzenesulfonamide analogs (e.g., acetazolamide) to validate assay sensitivity .
  • Replicates : Use ≥4 replicates per condition to ensure statistical power (α = 0.05) .

Advanced: How can computational modeling enhance understanding of this compound’s mechanism?

Answer:

  • Molecular dynamics simulations : Analyze conformational flexibility of the pyrrolidine dione and triazole moieties in solvated systems (e.g., GROMACS) .
  • QSAR modeling : Correlate logP values (calculated via ChemAxon) with membrane permeability or cytotoxicity .
  • Density functional theory (DFT) : Calculate charge distribution to predict electrophilic/nucleophilic reaction sites .

Basic: What precautions are needed to handle instability in intermediates during synthesis?

Answer:

  • Light-sensitive intermediates : Store azide or diazo compounds in amber vials under nitrogen .
  • Temperature control : Maintain reflux temperatures (±2°C) to prevent side reactions (e.g., triazole ring decomposition) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for air-sensitive sulfonamide intermediates .

Advanced: How can I investigate synergistic effects of this compound with other therapeutic agents?

Answer:

  • Isobologram analysis : Combine with cisplatin or doxorubicin at fixed molar ratios to calculate combination indices (CI <1 indicates synergy) .
  • Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the compound alone vs. in combination (e.g., apoptosis or DNA repair genes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.